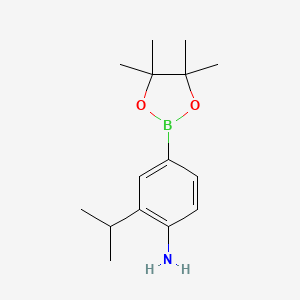

4-Amino-3-isopropylphenylboronic acid pinacol ester

Descripción general

Descripción

4-Amino-3-isopropylphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-isopropylphenylboronic acid pinacol ester typically involves the reaction of 4-Amino-3-isopropylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Palladium-based catalysts

Temperature: Room temperature to reflux conditions

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-isopropylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts, bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide)

Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., THF, DCM)

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation reactions.

Amine Derivatives: Formed through amination reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Palladium-Catalyzed Reactions

4-Amino-3-isopropylphenylboronic acid pinacol ester is widely used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Key Applications:

- Suzuki-Miyaura Coupling: It allows for the coupling of aryl halides with boronic acids to form biaryl compounds.

- Synthesis of Complex Molecules: The compound serves as an intermediate for synthesizing various cyclic and acyclic compounds, including therapeutic agents.

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound can be utilized in the development of anticancer drugs. For instance, it has been involved in synthesizing inhibitors targeting specific cancer pathways.

Case Study Example:

- A study demonstrated that compounds synthesized from this boronic acid ester exhibited selective inhibition against certain tumor cells, showcasing potential for therapeutic use in oncology .

Sensor Development

Fluorescent Sensors for Metal Detection

The compound has been explored for developing fluorescent sensors capable of detecting mercury ions through a mechanism involving energy transfer. This application is significant for environmental monitoring and safety assessments.

Material Science

Functional Materials

this compound is also applied in the synthesis of functional materials such as polymers and nanomaterials. These materials possess unique electronic properties suitable for applications in organic electronics and photonics.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Medicinal Chemistry | Anticancer Drug Development | Selective inhibition of tumor cells |

| Sensor Development | Fluorescent Sensors | Detection of mercury ions |

| Material Science | Functional Polymers | Unique electronic properties |

Mecanismo De Acción

The mechanism of action of 4-Amino-3-isopropylphenylboronic acid pinacol ester in chemical reactions involves the formation of boron-carbon bonds, which can be further transformed into various functional groups. The boronic ester moiety acts as a nucleophile, participating in transmetalation reactions with palladium catalysts during cross-coupling reactions . This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenylboronic Acid Pinacol Ester: Similar in structure but lacks the isopropyl group, making it less sterically hindered.

Phenylboronic Acid Pinacol Ester: Lacks the amino and isopropyl groups, making it more versatile but less specific in certain reactions.

Uniqueness

4-Amino-3-isopropylphenylboronic acid pinacol ester is unique due to the presence of both the amino and isopropyl groups, which provide specific steric and electronic properties. These properties enhance its reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis.

Actividad Biológica

4-Amino-3-isopropylphenylboronic acid pinacol ester (also referred to as 4-Amino-3-isopropylphenylboronic acid) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is of particular interest for its applications in drug development and its interactions with various biomolecules.

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- IUPAC Name : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This compound features a boron atom attached to a phenyl group, which is further substituted with an amino group and an isopropyl group. The presence of the boron atom is significant as it allows for unique interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction can inhibit enzymes such as proteases and glycosidases, leading to potential therapeutic effects in various diseases.

Anticancer Properties

Research has indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that this compound can inhibit the activity of certain cancer-related enzymes, thereby reducing cell proliferation in cancer cell lines.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for the development of enzyme inhibitors. It has been studied for its potential to inhibit:

- Proteasomes : Involved in protein degradation, which is crucial for maintaining cellular homeostasis.

- Glycosidases : Important for carbohydrate metabolism and cell signaling.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of the proteasome pathway, leading to apoptosis in cancer cells .

Study 2: Enzyme Interaction

Research conducted by Gioia et al. (2020) demonstrated that boronic acids can effectively inhibit glycosidases. The study highlighted the structural requirements for enzyme inhibition and reported that this compound showed promising results in inhibiting specific glycosidases involved in metabolic disorders .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSUGNUIHVCVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136063 | |

| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-20-8 | |

| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.